Methyl 6-bromo-2-methoxynicotinate
Overview
Description
Methyl 6-bromo-2-methoxynicotinate: is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . It is a derivative of nicotinic acid, featuring a bromine atom at the 6-position and a methoxy group at the 2-position on the pyridine ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromo-2-methoxynicotinate can be synthesized through a multi-step process. One common method involves the reaction of 6-bromo-2-methoxynicotinic acid with methyl iodide in the presence of potassium carbonate and N,N-dimethylformamide as a solvent. The reaction is typically stirred for 16 hours at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromo-2-methoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids or Bases: For ester hydrolysis, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the specific redox conditions.
Carboxylic Acid: From ester hydrolysis.
Scientific Research Applications
Methyl 6-bromo-2-methoxynicotinate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for Methyl 6-bromo-2-methoxynicotinate depends on its specific application. Generally, it can interact with biological molecules through:
Enzyme Inhibition: Binding to active sites and inhibiting enzyme activity.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Chemical Reactivity: Participating in chemical reactions that alter molecular structures and functions.
Comparison with Similar Compounds
- Methyl 6-bromo-4-chloronicotinate
- Methyl 4,6-dibromonicotinate
- Methyl 6-bromo-5-nitronicotinate
- Methyl 6-bromonicotinate
- Methyl 2-amino-6-bromonicotinate
Uniqueness: Methyl 6-bromo-2-methoxynicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where specific reactivity or biological interactions are desired.
Properties
IUPAC Name |
methyl 6-bromo-2-methoxypyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQKMODYCOBBPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856952 | |
Record name | Methyl 6-bromo-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009735-24-3 | |
Record name | Methyl 6-bromo-2-methoxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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